REACTION_CXSMILES
|
[C-:1]#[C-:2].[Na+].[Na+].CN(C)P(N(C)C)(N(C)C)=O.[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][CH2:25]I)=[CH:19][CH:18]=1>CN(C)C=O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][CH2:25][C:1]#[CH:2])=[CH:19][CH:18]=1 |f:0.1.2|
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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[C-]#[C-].[Na+].[Na+]
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CN(P(=O)(N(C)C)N(C)C)C
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)CCCI
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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with stirring under ice-
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
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Duration
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2 h
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Type
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STIRRING
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Details
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After stirring
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Type
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ADDITION
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Details
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ice-cold water was added to the reaction mixture carefully
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Type
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STIRRING
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Details
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with stirring under ice-
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Type
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TEMPERATURE
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Details
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cooling
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Type
|
EXTRACTION
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Details
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the resulting mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
|
Details
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the solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography on a silica gel column
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Name
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|
Type
|
product
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Smiles
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FC1=CC=C(C=C1)CCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |